BenchChemオンラインストアへようこそ!

5-Bromo-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-3-amine

Lipophilicity LogP Drug-likeness

5-Bromo-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-3-amine (CAS 1691604-37-1; molecular formula C₄H₄BrF₃N₄; MW 245.00 g/mol) is a 1,2,4-triazole derivative bearing a bromine atom at the 5-position, a 2,2,2-trifluoroethyl group at N1, and a free primary amine at the 3-position. The compound belongs to the [1,2,4]triazol-3-amine family, a privileged scaffold validated as a nicotinamide isostere with demonstrated selectivity over other PARP family members in tankyrase inhibition programs.

Molecular Formula C4H4BrF3N4
Molecular Weight 245.00 g/mol
Cat. No. B13069405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-3-amine
Molecular FormulaC4H4BrF3N4
Molecular Weight245.00 g/mol
Structural Identifiers
SMILESC(C(F)(F)F)N1C(=NC(=N1)N)Br
InChIInChI=1S/C4H4BrF3N4/c5-2-10-3(9)11-12(2)1-4(6,7)8/h1H2,(H2,9,11)
InChIKeyFKWDMSUSGRNKNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-3-amine – Core Identity, Class, and Procurement Context


5-Bromo-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-3-amine (CAS 1691604-37-1; molecular formula C₄H₄BrF₃N₄; MW 245.00 g/mol) is a 1,2,4-triazole derivative bearing a bromine atom at the 5-position, a 2,2,2-trifluoroethyl group at N1, and a free primary amine at the 3-position . The compound belongs to the [1,2,4]triazol-3-amine family, a privileged scaffold validated as a nicotinamide isostere with demonstrated selectivity over other PARP family members in tankyrase inhibition programs [1]. Its orthogonal dual-functionalization architecture—C5-Br as an electrophilic cross-coupling handle and the 3-NH₂ as a nucleophilic diversification point—positions it as an advanced building block for parallel medicinal chemistry library synthesis and targeted heterocycle elaboration [2].

Why 5-Bromo-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-3-amine Cannot Be Replaced by Generic 1,2,4-Triazole Analogs


Generic substitution fails because removing either the C5-bromine or the N1-trifluoroethyl group eliminates a functionally critical chemical feature that cannot be recovered by in-class alternatives . The non-brominated analog 1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-3-amine (CAS 937602-81-8) lacks the C5-Br electrophilic site required for palladium-catalyzed cross-coupling diversification, while 5-bromo-1H-1,2,4-triazol-3-amine (CAS 389122-08-1) lacks the trifluoroethyl group that imparts a 2.8-fold higher logP and enhanced metabolic stability . The 1,2,3-triazole isomer (CAS 1393567-16-2) replaces the pharmacophoric 3-amine with a C–H, forfeiting the nicotinamide isostere function validated for PARP/tankyrase selectivity [1]. The 3,5-dibromo variant (CAS 1855668-60-8) introduces a competing reactive site at the 3-position, destroying the chemo-orthogonality between the C5-Br handle and the free 3-NH₂ that enables sequential, site-selective derivatization . These are not interchangeable compounds.

Quantitative Differentiation Evidence: 5-Bromo-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-3-amine vs. Closest Analogs


LogP Differential: 2.8-Fold Higher Lipophilicity vs. the Non-Brominated Trifluoroethyl Analog

The target compound exhibits a calculated logP of 1.1851, compared to 0.4226 for the non-brominated analog 1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-3-amine (CAS 937602-81-8), representing a 2.8-fold increase in lipophilicity attributable to the C5-bromine substitution . This logP shift moves the compound from a hydrophilic regime (logP < 0.5) into a moderately lipophilic space (logP 1.0–1.5) more consistent with optimal oral drug-like properties and blood-brain barrier penetration potential [1]. The TPSA remains unchanged at 56.73 Ų for both compounds, indicating that the lipophilicity gain is achieved without sacrificing polar surface area—a favorable profile for maintaining aqueous solubility while enhancing membrane partitioning.

Lipophilicity LogP Drug-likeness Membrane permeability ADME

Topological Polar Surface Area Advantage vs. Non-Trifluoroethyl Bromo Analog

The target compound has a topological polar surface area (TPSA) of 56.73 Ų, substantially lower than the 67.59 Ų of 5-bromo-1H-1,2,4-triazol-3-amine (CAS 389122-08-1), which lacks the N1-trifluoroethyl substituent . The ~11 Ų reduction in TPSA is driven by the replacement of the N1–H hydrogen bond donor with the hydrophobic trifluoroethyl group. In drug design, TPSA values below 60 Ų are generally associated with good oral bioavailability, while values above 60–70 Ų often predict reduced intestinal absorption [1]. Critically, the target compound also gains 0.45 logP units (1.1851 vs. 0.7306) while reducing TPSA, producing a dual improvement in predicted absorption parameters.

TPSA Membrane permeability Drug-likeness Oral bioavailability

C5-Bromine as a Pd-Catalyzed Cross-Coupling Handle: Synthetic Orthogonality vs. Non-Halogenated Analogs

The C5-bromine substituent in the target compound serves as an electrophilic partner for palladium-catalyzed Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, enabling C–C and C–N bond formation at the triazole 5-position [1]. This reactivity is entirely absent in the non-halogenated comparator 1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-3-amine (CAS 937602-81-8). Critically, the target compound retains a free 3-NH₂ group, providing orthogonal reactivity: the C5-Br site can be diversified via cross-coupling without protecting the 3-amine (pKa ~8.8 predicted for the parent 5-bromo-1H-1,2,4-triazol-3-amine scaffold ), or the amine can be selectively functionalized while the C5-Br remains intact for subsequent coupling. The 3,5-dibromo analog (CAS 1855668-60-8), by contrast, has two competing electrophilic sites and no free amine, eliminating this chemoselectivity .

Suzuki-Miyaura coupling Cross-coupling Building block C–C bond formation Parallel synthesis

1,2,4-Triazol-3-amine as a Validated Nicotinamide Isostere: PARP/Tankyrase Selectivity Over the 1,2,3-Triazole Isomer

The 1,2,4-triazol-3-amine scaffold has been experimentally validated as a nicotinamide isostere that inhibits tankyrases 1 and 2 with selectivity over other PARP family members, as demonstrated in the landmark study by Shultz et al. (J. Med. Chem. 2013) [1]. The isosteric relationship arises from the 3-amino-1,2,4-triazole motif mimicking the carboxamide of nicotinamide while providing improved lipophilic efficiency (LipE). The 1,2,3-triazole isomer 5-bromo-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole (CAS 1393567-16-2) lacks the 3-amino group entirely, completely eliminating the nicotinamide-mimetic pharmacophore. In the Shultz study, representative [1,2,4]triazol-3-ylamines achieved IC₅₀ values against tankyrase in the nanomolar range while showing >100-fold selectivity over PARP1, with the triazol-3-ylamine NH₂ making critical hydrogen bonds in the nicotinamide binding pocket (PDB 4KRS) [2]. The target compound combines this validated pharmacophore with both a C5-Br diversification handle and an N1-trifluoroethyl group, making it a uniquely functionalized member of this privileged series.

Nicotinamide isostere Tankyrase PARP selectivity Wnt signaling Medicinal chemistry scaffold

N1-Trifluoroethyl Group for Metabolic Stability Enhancement: Class-Level Advantage

The N1-(2,2,2-trifluoroethyl) substituent provides a metabolically stabilized N-alkyl group. The electron-withdrawing effect of the trifluoromethyl group reduces the electron density on the adjacent methylene, decreasing susceptibility to cytochrome P450-mediated N-dealkylation — a common metabolic soft spot for N-alkyl heterocycles [1]. By contrast, the non-fluorinated analog 5-bromo-1H-1,2,4-triazol-3-amine (CAS 389122-08-1) has an unprotected N1–H, which is both a hydrogen bond donor and a potential site for Phase II metabolism (glucuronidation/sulfation). The trifluoroethyl motif is a well-precedented metabolic blocking strategy in medicinal chemistry, with fluorinated alkyl groups demonstrating increased metabolic stability compared to their non-fluorinated counterparts in systematic matched-pair analyses [2]. While no direct microsomal stability data comparing these two exact compounds is publicly available, the class-level evidence from structurally analogous N-alkyl vs. N-trifluoroethyl heterocycles supports a significant metabolic stability advantage for the target compound.

Metabolic stability Fluorine chemistry Oxidative metabolism Trifluoroethyl Drug design

Molecular Weight and Heavy Atom Count: Differentiating from Mono-Functionalized Analogs

The target compound has a molecular weight of 245.00 g/mol (11 heavy atoms: C₄, N₄, Br, plus 3 F in CF₃), placing it at the interface between fragment-sized (MW < 250) and lead-like (MW 250–350) chemical space . This is significantly differentiated from: (a) the non-brominated analog (MW 166.10, 9 heavy atoms, no Br), which is purely fragment-sized but lacks synthetic diversifiability; and (b) the non-trifluoroethyl analog (MW 161.95, 6 heavy atoms, no F), which is a minimal fragment lacking drug-like property optimization . The target's MW of 245 provides sufficient complexity for meaningful biological interactions while retaining fragment-like efficiency metrics (LE ~0.3–0.4 kcal/mol per heavy atom is achievable). The 3,5-dibromo comparator (MW 308.88) is heavier and exceeds typical fragment screening library cutoffs .

Molecular weight Heavy atom count Fragment-based drug design Lead-likeness Property differentiation

Procurement-Driven Application Scenarios for 5-Bromo-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-3-amine


Tankyrase/PARP Inhibitor Lead Generation Using Nicotinamide Isostere Scaffold

For medicinal chemistry programs targeting the Wnt/β-catenin pathway or PARP-family enzymes, this compound provides a pre-validated 1,2,4-triazol-3-amine nicotinamide isostere core with a C5-bromine diversification handle. The Shultz et al. (J. Med. Chem. 2013) study demonstrated that [1,2,4]triazol-3-ylamines achieve tankyrase inhibition with selectivity over PARP1 (>100-fold), and the X-ray co-crystal structure (PDB 4KRS) confirms the 3-amine engages the nicotinamide binding pocket [1]. Suzuki-Miyaura coupling at C5-Br enables rapid exploration of the lipophilic pocket adjacent to the nicotinamide site, while the N1-trifluoroethyl group improves logP by ~0.76 units compared to N1–H analogs, enhancing cellular permeability without introducing a metabolically labile N-alkyl group . The calculated TPSA of 56.73 Ų is below the 60 Ų threshold associated with good oral absorption, supporting progression toward orally bioavailable leads.

Parallel Library Synthesis via Chemo-Orthogonal Dual Functionalization

This compound is uniquely suited for parallel medicinal chemistry library production because it presents two orthogonal reactive sites: a C5-bromine for palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig) and a C3-primary amine for amide bond formation, reductive amination, or urea/thiourea synthesis [1]. Unlike the non-brominated analog, which offers only a single diversification point, and unlike the 3,5-dibromo analog, which suffers from competitive reactivity, the target compound enables sequential, protecting-group-free library synthesis. A typical workflow involves first diversifying the C5 position via Suzuki coupling with aryl/heteroaryl boronic acids (Pd(PPh₃)₄, microwave or thermal conditions), then derivatizing the 3-amine with carboxylic acids, sulfonyl chlorides, or isocyanates. This two-step, one-purification-intermediate strategy can generate 100–1000 member libraries from a single building block, dramatically reducing synthesis costs in hit-to-lead campaigns .

Agrochemical and Crop Protection Lead Discovery with Fluorinated Triazole Cores

Fluorinated 1,2,4-triazoles are privileged scaffolds in agrochemical fungicide discovery, and the trifluoroethyl group is increasingly employed to improve metabolic stability and environmental persistence profiles. The target compound's combination of a C5-bromo coupling site with an N1-trifluoroethyl group and a free 3-amine makes it an advanced intermediate for generating novel triazole-based fungicide candidates [1]. Bayer CropScience and BASF patents extensively claim substituted [1,2,4]triazole compounds bearing halogen and fluoroalkyl substituents for control of phytopathogenic fungi . The C5-Br handle enables late-stage introduction of aryl/heteroaryl groups important for target binding, while the 3-amine can be elaborated to carboxamide, sulfonamide, or heterocycle-fused derivatives. The logP of 1.19 is within the range observed for commercial triazole fungicides (e.g., tebuconazole logP ~3.7, epoxiconazole logP ~3.3), suggesting suitable physicochemical properties for foliar uptake and xylem mobility after further optimization.

Fragment-Based Drug Discovery (FBDD) Library Design

With a molecular weight of 245.00 g/mol and 11 heavy atoms, this compound meets standard fragment library criteria (MW < 300, heavy atom count ≤ 18) [1]. Unlike simpler fragments such as the non-brominated analog (MW 166) or the non-fluorinated analog (MW 162), the target compound offers both fragment-like efficiency and immediate synthetic tractability through its C5-Br handle. In FBDD workflows, fragments identified from primary screens often require significant synthetic investment to generate initial SAR. This compound's pre-installed bromine enables rapid fragment growth via parallel Suzuki coupling directly from the screening hit, potentially shortening the fragment-to-lead timeline. The TPSA of 56.73 Ų and logP of 1.19 are consistent with fragment physicochemical property guidelines (typically TPSA < 90 Ų, logP < 3), and the presence of fluorine enables ¹⁹F NMR-based binding assays — a technique increasingly used for fragment screening and hit validation .

Quote Request

Request a Quote for 5-Bromo-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.